molecular formula C14H15NO3S2 B5747602 N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide

N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5747602
M. Wt: 309.4 g/mol
InChI Key: UXOPIYDMLDCLEB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as MMB or NSC 722704, is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX activity, N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the pH balance in cancer cells. N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its potent anti-proliferative activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one limitation of using N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of more soluble analogs of N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide that can be more easily administered to cells in culture. Another area of interest is the development of N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide-based prodrugs that can be selectively activated in cancer cells, leading to their death. Finally, there is interest in studying the potential use of N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 2-methoxyaniline with sodium methoxide to form the corresponding methoxyanilide. This compound is then reacted with methylthioacetic acid to form the methylthioanilide intermediate, which is subsequently treated with p-toluenesulfonyl chloride to yield N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(2-methoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-18-14-6-4-3-5-13(14)15-20(16,17)12-9-7-11(19-2)8-10-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPIYDMLDCLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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